Higher Predicted Lipophilicity (XLogP3-AA) of Alpha-(4-Biphenylyl)benzylamine Compared to Benzylamine
The predicted lipophilicity of alpha-(4-Biphenylyl)benzylamine, as measured by XLogP3-AA, is 4.1 . This value is significantly higher than that of the simpler benzylamine scaffold (predicted XLogP3 for benzylamine is approximately 1.1), indicating a substantially greater partition coefficient into organic phases and enhanced membrane permeability potential. This difference is a critical determinant for the compound's behavior in biological assays and its suitability as a building block for designing drug candidates requiring specific ADME profiles.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 4.1 |
| Comparator Or Baseline | Benzylamine: ~1.1 (predicted) |
| Quantified Difference | ~3.0 units higher |
| Conditions | Predicted computational value |
Why This Matters
The higher lipophilicity of alpha-(4-Biphenylyl)benzylamine makes it a more suitable choice than benzylamine for projects targeting intracellular targets or requiring enhanced membrane permeability, as it will more readily partition into lipid bilayers.
